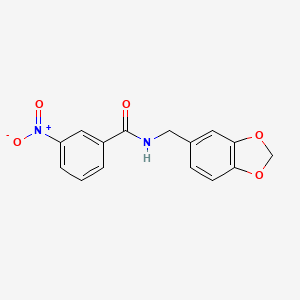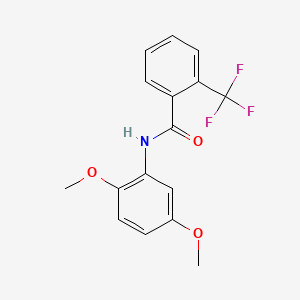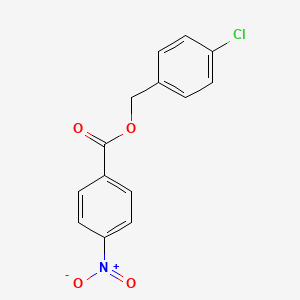![molecular formula C18H21NO2 B5797113 1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5797113.png)
1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. The compound has been shown to inhibit the production of inflammatory cytokines and reduce the activation of immune cells, leading to its anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6, leading to its anti-inflammatory properties. The compound has also been shown to reduce pain and improve motor function in animal models of neurodegenerative diseases. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high purity and yield. It has also been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, the compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of the compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline. One potential direction is the development of new drugs based on the compound's structure and mechanism of action. Another direction is the investigation of the compound's potential application in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on the body.
Conclusion
In conclusion, 1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline is a promising compound that has gained attention in scientific research due to its potential application in the field of medicine. The compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for scientific research applications. Further research is needed to fully understand the mechanism of action of the compound and its potential application in the treatment of various diseases.
合成方法
The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline involves a multistep process that starts with the reaction of 4-methoxyphenol with 2-chloroethylamine hydrochloride to form 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a catalyst to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for scientific research applications.
科学研究应用
1-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential application in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs. The compound has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-16-8-10-17(11-9-16)21-14-13-19-12-4-6-15-5-2-3-7-18(15)19/h2-3,5,7-11H,4,6,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSIWBOCAORVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-methoxyphenoxy)ethyl]-3,4-dihydro-2H-quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5797035.png)

![4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid](/img/structure/B5797045.png)

![ethyl 2-[(2-amino-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5797050.png)



![N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)


![5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B5797099.png)
![5-{[(3-acetylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5797116.png)
![3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide](/img/structure/B5797118.png)